molecular formula C6H12N2O6S2 B14345350 N,N'-(Ethane-1,2-diyldisulfonyl)diacetamide CAS No. 93979-19-2

N,N'-(Ethane-1,2-diyldisulfonyl)diacetamide

Cat. No.: B14345350
CAS No.: 93979-19-2
M. Wt: 272.3 g/mol
InChI Key: ORJHPPRPEZRICV-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is a chemical compound with the molecular formula C8H16N2O4S2 It is known for its unique structural properties, which include two acetamide groups connected by an ethane-1,2-diyldisulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide typically involves the reaction of ethylenediamine with acetic anhydride in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Ethylenediamine and acetic anhydride.

    Sulfonylating Agent: A suitable sulfonylating agent such as sulfuryl chloride.

    Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C with continuous stirring.

    Purification: The product is purified using recrystallization techniques to obtain pure N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetamide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide compounds.

Scientific Research Applications

N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Disulfanediyldi-2,1-ethanediyl)diacetamide: Similar structure but with a disulfide bridge.

    Tetraacetylethylenediamine: Known for its use as a bleach activator in detergents.

Uniqueness

N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is unique due to its ethane-1,2-diyldisulfonyl bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Conclusion

N,N’-(Ethane-1,2-diyldisulfonyl)diacetamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Properties

CAS No.

93979-19-2

Molecular Formula

C6H12N2O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

N-[2-(acetylsulfamoyl)ethylsulfonyl]acetamide

InChI

InChI=1S/C6H12N2O6S2/c1-5(9)7-15(11,12)3-4-16(13,14)8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

ORJHPPRPEZRICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)CCS(=O)(=O)NC(=O)C

Origin of Product

United States

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